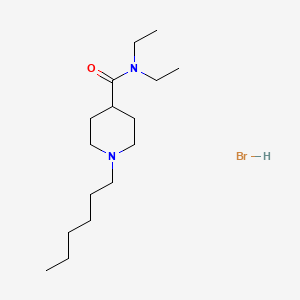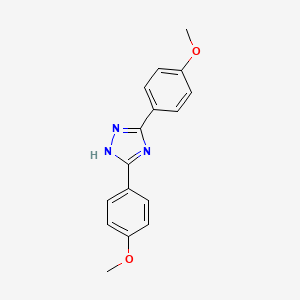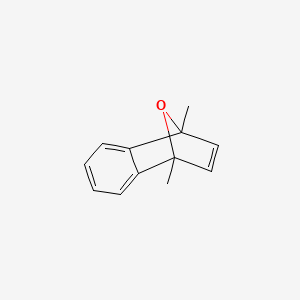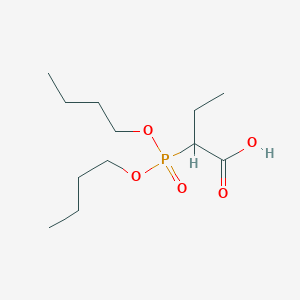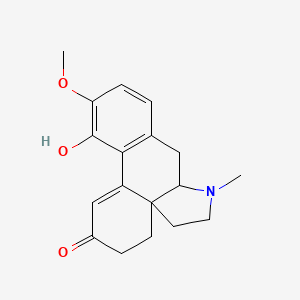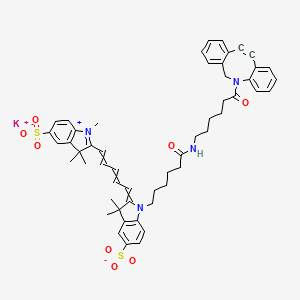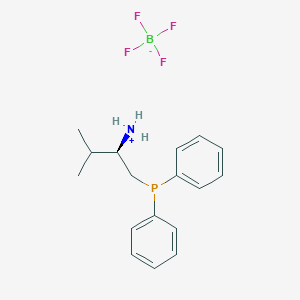
(R)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with a chiral amine, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction is usually carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic systems.
Substitution: The aminium group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine complexes.
Substitution: Substituted aminium derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is widely used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers, which is crucial in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the investigation of stereospecific processes.
Medicine
In medicine, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is explored for its potential in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis makes it a key component in the manufacturing of various high-value products.
Mecanismo De Acción
The mechanism of action of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its function as a chiral ligand. It coordinates with metal centers in catalytic systems, facilitating the formation of chiral intermediates. The molecular targets include transition metal complexes, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-2-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-3-ethylbutan-2-aminium tetrafluoroborate
Uniqueness
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it particularly effective in asymmetric synthesis, where the formation of chiral centers is essential.
Propiedades
Fórmula molecular |
C17H23BF4NP |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
[(2R)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m0./s1 |
Clave InChI |
IKQWXIAAMJQKMS-LMOVPXPDSA-O |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
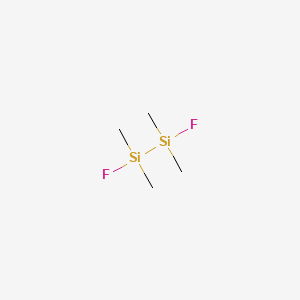

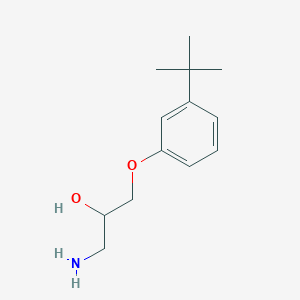
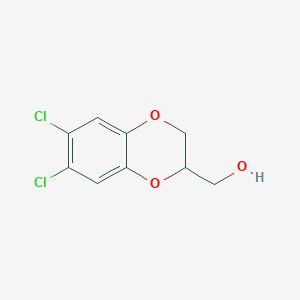
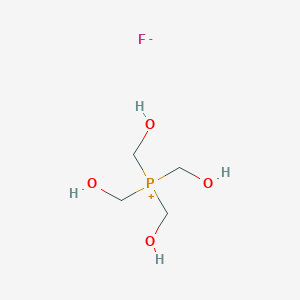
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
